molecular formula C12H14N2O5 B2910970 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxypropyl)oxalamide CAS No. 433252-94-9

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxypropyl)oxalamide

Cat. No.: B2910970
CAS No.: 433252-94-9
M. Wt: 266.253
InChI Key: VWBDYJKLXCSJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide is a synthetic organic compound that features a benzodioxole ring and an oxamide functional group. Compounds with these structural motifs are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Oxamide Formation: The oxamide group can be introduced by reacting an appropriate amine with oxalyl chloride, followed by the addition of the benzodioxole derivative.

    Hydroxypropyl Substitution: The final step involves the substitution of the amide nitrogen with a 3-hydroxypropyl group, which can be achieved using a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the oxamide group, potentially converting it to an amine.

    Substitution: The benzodioxole ring may undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group could yield 3-hydroxypropionic acid, while reduction of the oxamide group could produce a primary amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The benzodioxole ring could facilitate binding to aromatic residues in proteins, while the oxamide group might form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)oxamide
  • N’-(1,3-benzodioxol-5-yl)-N-(3-aminopropyl)oxamide
  • N’-(1,3-benzodioxol-5-yl)-N-(3-methoxypropyl)oxamide

Uniqueness

N’-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide is unique due to the presence of the 3-hydroxypropyl group, which can impart different physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for research and industrial applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c15-5-1-4-13-11(16)12(17)14-8-2-3-9-10(6-8)19-7-18-9/h2-3,6,15H,1,4-5,7H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBDYJKLXCSJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.